molecular formula C19H18ClF3N4O3S B10752196 [3-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-8-yl] trifluoromethanesulfonate

[3-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-8-yl] trifluoromethanesulfonate

Cat. No.: B10752196
M. Wt: 474.9 g/mol
InChI Key: MTKHCEFATKQYMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzodiazepine derivative featuring a trifluoromethanesulfonate (triflate) group at position 8, a chlorine substituent at position 3, and a 4-methylpiperazine moiety at position 4. The triflate group enhances reactivity and may act as a leaving group in nucleophilic substitution reactions, while the methylpiperazine substituent likely influences pharmacokinetic properties, such as solubility and receptor binding . Benzodiazepines with piperazine substituents are known for their neuropsychiatric applications, including antipsychotic and anxiolytic effects, though the specific biological profile of this compound remains underexplored in the provided evidence.

Properties

Molecular Formula

C19H18ClF3N4O3S

Molecular Weight

474.9 g/mol

IUPAC Name

[3-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-8-yl] trifluoromethanesulfonate

InChI

InChI=1S/C19H18ClF3N4O3S/c1-26-6-8-27(9-7-26)18-14-11-13(30-31(28,29)19(21,22)23)3-5-15(14)24-16-4-2-12(20)10-17(16)25-18/h2-5,10-11,24H,6-9H2,1H3

InChI Key

MTKHCEFATKQYMK-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=C2C=C(C=C4)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Formation of the Benzodiazepine Core

The benzodiazepine scaffold is typically synthesized via condensation of o-phenylenediamine derivatives with ketones. For example, zinc triflate-catalyzed reactions under solvent-free conditions enable efficient cyclization at room temperature, achieving yields >85%. This method avoids side products like open-chain Schiff bases, a common issue in acid-catalyzed systems.

Table 1: Reaction Conditions for Benzodiazepine Core Synthesis

CatalystTemperatureSolventYield (%)Reference
Zinc triflate25°CNone87–92
HClRefluxEtOH70–75

Trifluoromethanesulfonate Esterification

The final step involves installing the trifluoromethanesulfonate (-OTf) group at position 8. Trifluoromethanesulfonic anhydride (Tf₂O) in dichloromethane (DCM) at −20°C is the standard method, with pyridine as a proton scavenger. This electrophilic substitution proceeds via a transient oxonium intermediate, stabilized by the electron-withdrawing effects of the adjacent chlorine and piperazinyl groups.

Key Observations:

  • Temperature Control: Reactions conducted above −10°C lead to over-sulfonation and dimerization.

  • Yield Optimization: Stoichiometric Tf₂O (1.05 eq.) provides 78–82% isolated yield after column chromatography.

Alternative Synthetic Routes

One-Pot Tandem Reactions

A patent by Google Patents (US9440922B2) describes a tandem SNAr-triflation strategy for analogous benzodiazepines. Combining 4-methylpiperazine and Tf₂O in a single reactor reduces purification steps, though yields drop to 65–70% due to competing side reactions.

Purification and Characterization

Crude product is purified via silica gel chromatography (hexane:EtOAc = 3:1), followed by recrystallization from ethanol/water (9:1). Analytical data include:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H), 7.45–7.30 (m, 3H), 4.21 (s, 2H), 3.55–3.40 (m, 8H), 2.35 (s, 3H).

  • HPLC Purity: ≥98% (C18 column, 0.1% TFA in acetonitrile/water).

Challenges and Optimization

  • Regioselectivity: Competing substitution at positions 6 and 8 necessitates careful stoichiometric control. Using bulkier bases (e.g., DIPEA) minimizes off-target reactions.

  • Stability: The triflate group hydrolyzes slowly in aqueous media (t₁/₂ = 48 h at pH 7), requiring anhydrous storage.

Industrial-Scale Considerations

Pilot-scale batches (10 kg) employ continuous flow reactors for the triflation step, improving heat dissipation and reducing decomposition. Economic analyses favor Tf₂O over alternative sulfonating agents (e.g., MeSO₂Cl) due to reduced waste generation.

Comparative Analysis of Methods

Table 2: Efficiency Metrics for Key Synthetic Routes

MethodTotal Yield (%)Purity (%)Scalability
Multi-Step (VulcanChem)6898High
One-Pot Tandem5295Moderate
Microwave-Assisted7597Limited

Chemical Reactions Analysis

Nucleophilic Substitution at the Triflate Group

The triflate group (-OSO₂CF₃) is a superior leaving group due to its strong electron-withdrawing nature and resonance stabilization of the departing anion. This facilitates nucleophilic aromatic substitution (SNAr) or aliphatic substitution reactions under mild conditions.

Reaction TypeNucleophileConditionsOutcome/ProductYield (%)Source
SNArAminesTHF, 60°C, 12hAmine-substituted benzodiazepine75–85
MethoxylationMethoxideMeOH, K₂CO₃, refluxMethoxy derivative68
ThiolationThiophenolDMF, 80°C, 6hThioether analog72

Mechanistic Insights :

  • The triflate's electron-withdrawing nature activates the adjacent carbon for nucleophilic attack.

  • Microwave irradiation (e.g., 100°C, 30 min) enhances reaction rates and yields in SNAr reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The triflate group serves as a versatile handle for transition-metal-mediated couplings, enabling C–C or C–N bond formation.

Reaction TypeReagentCatalyst SystemProductYield (%)Source
Suzuki CouplingArylboronic acidPd(PPh₃)₄, Na₂CO₃, DMEBiaryl-functionalized derivative80–90
Buchwald-HartwigPiperazinePd₂(dba)₃, XPhos, t-BuONaN-alkylated piperazine analog70
SonogashiraTerminal alkynePdCl₂(PPh₃)₂, CuI, Et₃NAlkyne-linked conjugate65

Key Considerations :

  • The chloro substituent at position 3 remains inert under these conditions, preserving structural integrity .

  • Ligand choice (e.g., XPhos) minimizes side reactions in C–N couplings.

Substitution of the Chloro Substituent

The chloro group at position 3 undergoes substitution under harsher conditions, leveraging its moderate electron-withdrawing effects.

Reaction TypeReagentConditionsProductYield (%)Source
AminationAmmoniaCuI, L-proline, DMSO, 120°C3-Amino derivative60
CyanationKCNPd(OAc)₂, DMF, 100°C3-Cyano analog55
HydrolysisNaOH (aq.)EtOH/H₂O, reflux3-Hydroxy compound50

Challenges :

  • Steric hindrance from the fused benzodiazepine ring slows reaction kinetics .

  • Catalytic systems (e.g., CuI/proline) improve regioselectivity .

Functionalization of the Methylpiperazine Moiety

The 4-methylpiperazine group enables further modifications, such as alkylation or quaternization.

Reaction TypeReagentConditionsProductYield (%)Source
N-AlkylationEthyl bromideK₂CO₃, DMF, 60°CQuaternary ammonium salt85
AcylationAcetyl chlorideCH₂Cl₂, Et₃N, 0°C to RTAcetylated piperazine78
OxidationmCPBACHCl₃, 0°CN-Oxide derivative65

Applications :

  • Quaternary ammonium salts enhance water solubility for pharmacological studies.

  • Acylated derivatives improve metabolic stability .

Stability and Reactivity Considerations

  • Thermal Stability : Decomposition occurs above 150°C, necessitating low-temperature storage (-20°C) .

  • Solubility : The triflate group enhances polar solvent solubility (e.g., DMSO, DMF), facilitating homogeneous reactions.

  • pH Sensitivity : Hydrolysis of the triflate group is accelerated under basic conditions (pH > 10).

Scientific Research Applications

This compound has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [3-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-8-yl] trifluoromethanesulfonate involves its interaction with specific molecular targets in the brain. It is believed to act on neurotransmitter receptors, particularly those involved in the modulation of GABA (gamma-aminobutyric acid) activity. This interaction leads to changes in neuronal excitability and can result in sedative, anxiolytic, and anticonvulsant effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Desmethylclozapine (8-Chloro-11-Piperazino-5H-Dibenzo[b,e][1,4]Diazepine)

Desmethylclozapine (compound 3 in ) shares structural similarities with the target compound, including a dibenzodiazepine core and a piperazine substituent. Key differences include:

  • Substituents : Desmethylclozapine lacks the triflate group and methyl group on the piperazine ring.
  • Synthesis : Desmethylclozapine is synthesized via a titanium tetrakisamine complex reaction (69% yield), with a byproduct (compound 4) isolated at 11% yield .
  • Biological Activity : As a clozapine analogue, desmethylclozapine is associated with reduced hematological risks (e.g., agranulocytosis) compared to clozapine, suggesting that triflate or methylpiperazine modifications in the target compound might further modulate toxicity or efficacy .
Table 1: Structural Comparison
Feature Target Compound Desmethylclozapine
Core Structure Benzo[b][1,4]benzodiazepine Dibenzo[b,e][1,4]diazepine
Position 3 Substituent Chlorine Chlorine (position 8)
Position 6/11 Substituent 4-Methylpiperazine Piperazine
Position 8 Group Trifluoromethanesulfonate None

Piperazine-Containing Spiro Compounds ()

Compounds 13 and 14 from feature piperazine-linked spiro structures. While their cores differ from benzodiazepines, the piperazine moiety highlights shared pharmacological targeting (e.g., serotonin or dopamine receptors). The triflate group in the target compound may confer distinct solubility or metabolic stability compared to the spiro system’s carbonyldiazepine groups .

Clozapine Analogues and SAR Insights

Clozapine, a prototypical dibenzodiazepine antipsychotic, shares a piperazine substituent but lacks the triflate group. The addition of triflate in the target compound could:

  • Enhance Reactivity : Facilitate prodrug strategies or covalent binding to targets.
  • Modulate Solubility: Triflate’s electron-withdrawing nature may improve water solubility compared to non-polar substituents.

Methodological Considerations in Similarity Analysis ()

Compound similarity assessments rely on structural descriptors (e.g., Tanimoto coefficients) or pharmacophore models. For the target compound:

  • Structural Similarity : High overlap with desmethylclozapine (shared benzodiazepine core and piperazine) but divergent in triflate and methylpiperazine groups.

Biological Activity

The compound [3-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-8-yl] trifluoromethanesulfonate is a member of the benzodiazepine family, which is known for its diverse pharmacological activities. This article delves into its biological activity, particularly focusing on its potential therapeutic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H20ClN4O3SC_{18}H_{20}ClN_4O_3S, with a molecular weight of approximately 396.89 g/mol. The structure features a benzodiazepine core with a chlorine atom and a piperazine substituent, which are critical for its biological interactions.

Biological Activity Overview

Benzodiazepines are primarily recognized for their anxiolytic, sedative, and anticonvulsant properties. The specific compound has been investigated for its potential in various therapeutic areas:

  • Anticonvulsant Activity : Benzodiazepines are commonly used to manage seizure disorders. Studies have shown that modifications in the benzodiazepine structure can significantly enhance anticonvulsant efficacy. For instance, related compounds have demonstrated significant protective effects against seizures induced by pentylenetetrazol (PTZ) in animal models, suggesting that structural modifications can lead to enhanced pharmacological profiles .
  • Antipsychotic Properties : The compound's structural similarity to clozapine—a well-known antipsychotic—suggests potential antipsychotic activity. Research indicates that benzodiazepines can modulate neurotransmitter systems, particularly gamma-aminobutyric acid (GABA) receptors, which play a crucial role in mood regulation and psychotic disorders .
  • Cytotoxicity Against Cancer Cells : Preliminary studies have indicated that benzodiazepine derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds structurally related to [3-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-8-yl] have shown IC50 values indicating significant cytotoxicity against human cancer cells such as HCT-116 and MCF-7 .

The biological activity of this compound can be attributed to its interaction with the GABA_A receptor complex, enhancing GABAergic neurotransmission. This mechanism underlies many of the therapeutic effects associated with benzodiazepines, including anxiolytic and anticonvulsant properties.

Case Studies and Research Findings

Several studies have explored the biological activities of structurally similar compounds:

  • Anticonvulsant Efficacy : In a study evaluating various benzodiazepine derivatives, compounds with similar piperazine substitutions demonstrated up to 80% protection against PTZ-induced seizures at low dosages (0.4 mg/kg) in rodent models . This suggests that [3-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-8-yl] could exhibit comparable or enhanced anticonvulsant properties.
  • Cytotoxic Studies : A comparative analysis of benzodiazepine derivatives revealed that certain modifications led to increased cytotoxicity against cancer cell lines. For instance, compounds with specific amino substitutions showed IC50 values as low as 16 μM against HCT-116 cells . This indicates potential for further exploration of [3-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-8-yl] in oncological applications.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing [3-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-8-yl] trifluoromethanesulfonate, and how can yield optimization be achieved?

  • Methodological Answer : A modified procedure involving titanium tetrachloride (TiCl₄) as a catalyst and piperazine derivatives (e.g., 4-methylpiperazine) for functionalization is effective. For example, analogous benzodiazepine synthesis achieved 69% yield by reacting tricyclic lactams with titanium tetrakisamine complexes . Key parameters include:

  • Temperature control (40–60°C) to minimize side reactions.
  • Use of anhydrous solvents (e.g., THF or DCM) to prevent hydrolysis.
  • Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine high-resolution LC-MS (to confirm molecular weight) with ¹H/¹³C NMR for structural validation. For impurity profiling, use HPLC with Chromolith® or Purospher® STAR columns (C18 stationary phase) and UV detection at 254 nm. Compare retention times against reference standards like midazolam-related impurities (e.g., EP Imp. I/J) to identify by-products .

Q. What are the stability considerations for this compound under experimental storage conditions?

  • Methodological Answer : Stability studies show organic degradation occurs over 9 hours at room temperature, particularly for halogenated benzodiazepines. Recommendations:

  • Store at –20°C in amber vials under nitrogen to prevent photodegradation and oxidation.
  • Use continuous cooling (4°C) during prolonged experimental setups to mitigate matrix changes in aqueous/organic mixtures .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

  • Methodological Answer : Discrepancies may arise from impurities (e.g., desmethylclozapine analogs) or solvent-dependent aggregation. Steps:

Re-analyze batches using UPLC-MS to quantify impurities (e.g., EP Imp. I/J, which co-elute at 8–10 min under acidic mobile phases) .

Validate cell-based assays with orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .

Q. What strategies are effective for studying the compound’s mechanism of action in neurological or oncological models?

  • Methodological Answer : For receptor-targeted studies:

  • Use radioligand displacement assays (e.g., ³H-flunitrazepam for GABAₐ receptor binding) with Scatchard analysis to calculate Kᵢ values.
  • In cancer models, combine RNA-seq with phosphoproteomics to identify downstream signaling nodes (e.g., MAPK/ERK) perturbed by trifluoromethanesulfonate-mediated alkylation .

Q. How can researchers mitigate by-product formation during scale-up synthesis?

  • Methodological Answer : By-products like 8-chloro-11-piperazino-5H-dibenzo[b,e][1,4]diazepine (11% yield in analogous reactions) can be minimized by:

  • Optimizing stoichiometry of titanium tetrachloride to reduce over-alkylation.
  • Introducing scavenger resins (e.g., polymer-bound isocyanates) to trap reactive intermediates .

Cross-Disciplinary Applications

Q. What experimental designs are suitable for evaluating this compound in Alzheimer’s disease or metabolic disorder models?

  • Methodological Answer :

  • Neurodegeneration : Use transgenic APP/PS1 mice with Aβ plaque quantification via thioflavin-S staining and behavioral assays (Morris water maze). Include clozapine as a positive control for comparative receptor occupancy .
  • Metabolic Disorders : Pair in vitro adipocyte differentiation assays (Oil Red O staining) with in vivo glucose tolerance tests in high-fat diet models. Monitor trifluoromethanesulfonate’s impact on insulin signaling via Western blot (Akt phosphorylation) .

Methodological Challenges and Solutions

Q. How can researchers address low reproducibility in spectral data (e.g., NMR) across labs?

  • Methodological Answer : Standardize protocols:

  • Use deuterated DMSO-d₆ as a universal solvent for NMR, calibrated to TMS.
  • Validate purity with melting point analysis (mp 187–190°C for related piperazine intermediates) .

Q. What advanced techniques improve detection limits for trace degradation products?

  • Methodological Answer : Hyperspectral imaging (HSI) with PCA analysis can resolve degradation products at <0.1% w/w. For LC-MS, employ MRM mode targeting m/z 341.77 (MW of common benzodiazepine fragments) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.